molecular formula C10H10ClN3O2S2 B2776141 5-Chloro-2-hydrazinyl-4-tosylthiazole CAS No. 297142-57-5

5-Chloro-2-hydrazinyl-4-tosylthiazole

Cat. No.: B2776141
CAS No.: 297142-57-5
M. Wt: 303.78
InChI Key: LTYGPQBYHHRNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydrazinyl-4-tosylthiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a hydrazinyl group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydrazinyl-4-tosylthiazole typically involves the reaction of 5-chloro-2-aminothiazole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Commonly used solvents include dichloromethane or ethanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydrazinyl-4-tosylthiazole can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Azo or azoxy derivatives

    Reduction: 2-Hydrazinyl-4-tosylthiazole

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloro-2-hydrazinyl-4-tosylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazinyl-4-tosylthiazole involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This can result in the disruption of biochemical pathways essential for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-aminothiazole: Lacks the hydrazinyl and tosyl groups, making it less reactive in certain chemical reactions.

    2-Hydrazinyl-4-tosylthiazole: Lacks the chloro group, which may affect its reactivity and biological activity.

    5-Chloro-2-hydrazinylthiazole: Lacks the tosyl group, which can influence its solubility and stability.

Uniqueness

5-Chloro-2-hydrazinyl-4-tosylthiazole is unique due to the presence of all three functional groups (chloro, hydrazinyl, and tosyl), which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S2/c1-6-2-4-7(5-3-6)18(15,16)9-8(11)17-10(13-9)14-12/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYGPQBYHHRNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.